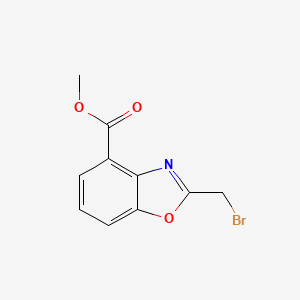![molecular formula C9H10N4 B8366419 3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole](/img/structure/B8366419.png)
3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole is a heterocyclic compound with a unique structure that includes a fused pyrazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of arylhydrazine hydrochlorides with 1,3-diketones under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a different ring structure and functional groups.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
3,4,5,6-Tetrahydro-3-methylbenzo[1,2-c:4,3-c’]dipyrazole is unique due to its fused pyrazole ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole |
InChI |
InChI=1S/C9H10N4/c1-13-9-3-2-8-6(4-10-12-8)7(9)5-11-13/h4-5H,2-3H2,1H3,(H,10,12) |
Clé InChI |
WJZOGHCVDNLRIP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C3=C(CC2)NN=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Pyridyl)-2,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B8366383.png)






![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B8366443.png)


